An In-Depth Technical Guide to the Synthesis and Discovery of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)
An In-Depth Technical Guide to the Synthesis and Discovery of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acetoxime O-(2,4,6-Trimethylphenylsulfonate), a versatile reagent in organic synthesis. The document details its discovery, physical and chemical properties, and provides a step-by-step protocol for its synthesis, including the preparation of its precursor, acetoxime. Furthermore, this guide elucidates the mechanistic rationale behind the synthetic procedures and explores the compound's primary application as an electrophilic aminating agent. Safety considerations and spectroscopic data for verification are also addressed to ensure a thorough understanding and safe handling of this compound in a laboratory setting.
Introduction and Discovery
Acetoxime O-(2,4,6-Trimethylphenylsulfonate), also known as Acetone O-(2,4,6-trimethylphenylsulfonyl)oxime or O-(Mesitylenesulfonyl)acetoxime, is a white crystalline solid that has gained prominence as a stable and effective electrophilic aminating agent.[1][2] Its utility lies in its ability to deliver a primary amino group to a variety of nucleophiles, particularly organometallic reagents.
Physicochemical Properties
A summary of the key physicochemical properties of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 81549-07-7 | [3] |
| Molecular Formula | C₁₂H₁₇NO₃S | [3] |
| Molecular Weight | 255.33 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 94-98 °C | [4] |
| Solubility | Soluble in methanol, ethyl acetate, methylene chloride, ether, and THF. Partially soluble in benzene. | [2][5] |
| Stability | Relatively stable at room temperature. | [5] |
Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)
The synthesis of the title compound is a two-step process, commencing with the preparation of acetoxime, followed by its reaction with 2,4,6-trimethylphenylsulfonyl chloride.
Synthesis of Precursor: Acetoxime (Acetone Oxime)
Acetoxime is a well-known compound, and its synthesis was first reported in 1882 by Victor Meyer and Alois Janny.[2] A reliable and detailed procedure for its preparation is adapted from Organic Syntheses.[6]
Reaction Scheme:
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of acetoxime can be found in Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 2, p.67 (1922). The procedure involves the reaction of acetone with hydroxylamine hydrochloride in the presence of a base.
Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)
The formation of the final product involves the sulfonylation of the hydroxyl group of acetoxime.
Causality Behind Experimental Choices:
-
Base (Triethylamine): A non-nucleophilic organic base such as triethylamine is employed to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of acetoxime and the sulfonyl chloride, thereby facilitating the desired reaction.
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Solvent (Dimethylformamide - DMF): A polar aprotic solvent like DMF is used to dissolve both the polar (acetoxime) and nonpolar (2,4,6-trimethylphenylsulfonyl chloride) reactants, creating a homogenous reaction mixture.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with acetoxime (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Addition of Base: Triethylamine (1.1 eq) is added to the solution, and the mixture is stirred under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: A solution of 2,4,6-trimethylphenylsulfonyl chloride (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC for the disappearance of starting materials).
-
Work-up: The reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Acetoxime O-(2,4,6-Trimethylphenylsulfonate) as a white crystalline solid.
Spectroscopic Characterization
Verification of the synthesized product is crucial. While a publicly available spectrum for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is not provided in the initial search, the expected NMR signals can be predicted.
-
¹H NMR: Expected signals would include singlets for the two methyl groups of the acetoxime moiety, singlets for the three methyl groups on the phenyl ring, and signals for the aromatic protons.
-
¹³C NMR: Expected signals would include those for the methyl carbons, the imine carbon, and the aromatic carbons.
For the precursor, acetoxime, ¹H NMR data is available, showing signals around 1.89-1.90 ppm for the methyl protons and a broad singlet for the hydroxyl proton.[7]
Applications in Organic Synthesis: Electrophilic Amination
The primary application of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is as an electrophilic aminating agent.[1][2] It is particularly effective for the amination of Grignard and organozinc reagents.[1]
Mechanism of Electrophilic Amination:
The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic nitrogen atom of the oxime sulfonate. The sulfonate group acts as a good leaving group, facilitating the formation of an intermediate imine. Subsequent hydrolysis of the imine yields the desired primary amine.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Electrophilic Amination Mechanism
Caption: Mechanism of electrophilic amination.
Safety Considerations
As with all chemical syntheses, appropriate safety precautions must be taken.[5] This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is considered to have high safety, it is an oxidant and should be handled with care.[5] It should be kept away from flammable materials and strong oxidizing agents.[5]
Conclusion
Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a valuable reagent for the synthesis of primary amines. Its straightforward preparation from readily available starting materials, coupled with its stability and effectiveness, makes it an attractive choice for researchers in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its safe and effective use in the laboratory.
References
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ChemBK. Acetoxime O-(2,4,6-trimehylphenylsulfonate). Available at: [Link] [Accessed January 27, 2026].
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Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Available at: [Link] [Accessed January 27, 2026].
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MySkinRecipes. Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Available at: [Link] [Accessed January 27, 2026].
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Wikipedia. Acetone oxime. Available at: [Link] [Accessed January 27, 2026].
- Erdik, E. (2001). Acetoxime O-(2,4,6-trimethylphenyl)sulfonate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Narasaka, K., et al. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(25), 4619–4621.
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PubChem. Acetone, oxime. Available at: [Link] [Accessed January 27, 2026].
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